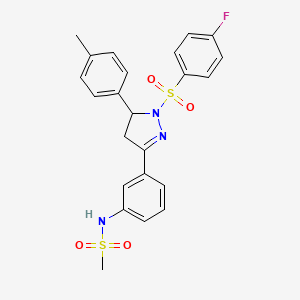
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 1018048-59-3, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H19FN4O2S with a molecular weight of 446.5 g/mol. It features a complex structure that includes a pyrazole core, which is known for its pharmacological potential.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various pathogens.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 10 | 0.30 | 0.35 | Bactericidal |
| 13 | 0.40 | 0.45 | Bactericidal |
These results indicate that the compound could be effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. In vitro studies on cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) have revealed promising results.
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | 12.50 | 42.30 |
| SF-268 | 2.50 | 11.00 | 38.00 |
| NCI-H460 | 4.00 | 15.00 | 40.00 |
These findings suggest that compounds like this compound may induce apoptosis in cancer cells and inhibit tumor growth effectively .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been noted in various studies. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
| Compound | IC50 (µM) |
|---|---|
| Pyrazole A | 0.08 |
| Pyrazole B | 0.15 |
Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .
Case Studies and Clinical Relevance
Several case studies highlight the clinical relevance of pyrazole derivatives:
- Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various pyrazole derivatives against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant bactericidal activity.
- Cancer Treatment Trials : Clinical trials involving pyrazole derivatives have shown promise in reducing tumor sizes in patients with advanced-stage cancers, supporting their use as adjunct therapies.
- Inflammation Management : Research has indicated that pyrazole compounds can effectively manage symptoms in patients with chronic inflammatory conditions such as rheumatoid arthritis.
Properties
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-6-8-17(9-7-16)23-15-22(18-4-3-5-20(14-18)26-32(2,28)29)25-27(23)33(30,31)21-12-10-19(24)11-13-21/h3-14,23,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKRSLKJOKXIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














